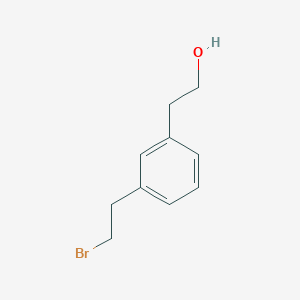

2-(3-(2-Bromoethyl)phenyl)ethanol

Description

2-(3-(2-Bromoethyl)phenyl)ethanol (CAS: N/A, inferred from structural analogs) is a brominated aromatic alcohol characterized by a phenyl ring substituted at the 3-position with a 2-bromoethyl group and an ethanol moiety attached to the adjacent carbon. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, polymers, and specialty chemicals. Its bromoethyl group enhances reactivity in nucleophilic substitution reactions, while the hydroxyl group enables further functionalization, such as esterification or etherification.

Properties

Molecular Formula |

C10H13BrO |

|---|---|

Molecular Weight |

229.11 g/mol |

IUPAC Name |

2-[3-(2-bromoethyl)phenyl]ethanol |

InChI |

InChI=1S/C10H13BrO/c11-6-4-9-2-1-3-10(8-9)5-7-12/h1-3,8,12H,4-7H2 |

InChI Key |

AQHLULSSIXWRHQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)CCBr)CCO |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

The compound's structure suggests potential activity against cancer cells. Research indicates that derivatives of bromoalkyl phenols exhibit selective cytotoxicity towards various cancer cell lines. For instance, studies have shown that compounds with bromophenyl groups can induce apoptosis in cancer cells while sparing normal cells, making them candidates for further development in cancer therapy.

Case Study:

A study published in Cancer Letters reported that similar compounds exhibited significant reductions in cell viability across different breast cancer cell lines, with IC50 values indicating potent cytotoxic effects. The mechanism involved the induction of apoptosis via mitochondrial pathways, highlighting the potential of 2-(3-(2-Bromoethyl)phenyl)ethanol as an anticancer agent.

Organic Synthesis

Synthesis of Complex Molecules

this compound serves as a versatile intermediate in organic synthesis. It can be utilized in various reactions, including nucleophilic substitutions and coupling reactions, to synthesize more complex organic molecules.

Table 1: Synthetic Reactions Involving this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic substitution | Base-catalyzed | Alkylated products |

| Coupling reactions | Palladium-catalyzed | Biaryl compounds |

| Ether formation | Williamson ether synthesis | Ethers with varied functionalities |

Material Science

Polymer Chemistry

In polymer chemistry, this compound can act as an end-capping reagent during the synthesis of block copolymers. Its bromine atom facilitates further functionalization or cross-linking, which is crucial for tailoring the properties of polymeric materials.

Case Study:

Research has demonstrated that incorporating brominated compounds into polymer matrices enhances thermal stability and mechanical properties. For example, a study showed that block copolymers synthesized using bromoethyl phenolic compounds exhibited improved resistance to thermal degradation compared to their non-brominated counterparts.

Antimicrobial Properties

Compounds similar to this compound have been evaluated for their antimicrobial properties. Studies indicate that bromophenyl derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Bromophenyl Derivatives

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 20 µg/mL |

| Escherichia coli | 30 µg/mL |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares 2-(3-(2-Bromoethyl)phenyl)ethanol with structurally related compounds, emphasizing substituent effects, synthesis routes, and applications:

Key Comparative Analysis

Reactivity of Bromoethyl Group: The bromoethyl group in this compound facilitates nucleophilic substitutions (e.g., with amines or thiols), akin to its role in 2-(4-(2-Bromoethyl)phenyl)isoindoline-1,3-dione, which undergoes alkylation to form biotinylated ligands . In contrast, 1-(2-Bromoethyl)-4-nitrobenzene’s nitro group deactivates the ring, reducing electrophilic substitution rates compared to the ethanol-substituted analog .

Functional Group Influence: The hydroxyl group in this compound enhances solubility in polar solvents, a trait shared with 2-(3-Bromophenyl)ethanol .

Synthetic Efficiency: Brominated phenethyl alcohols are typically synthesized via bromination or reduction pathways. For example, 2-(3-Bromophenyl)ethanol is prepared via borohydride reduction of an ester precursor with 95% yield , whereas 3-Bromo-1-(2-bromoethyl)benzene requires sequential bromination steps (87% yield) . These methods highlight trade-offs between yield and functional group compatibility.

Applications :

- Bromoethyl-substituted compounds are pivotal in drug discovery. For instance, 2-(4-(2-Bromoethyl)phenyl)isoindoline-1,3-dione derivatives are used in serotonin transporter (SERT) inhibitors , while 1-(2-Bromoethyl)-4-nitrobenzene derivatives serve as sulfonate precursors for industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.